REACTION_CXSMILES
|
[CH2:1]1[O:4][CH:2]1[CH3:3].[CH2:5]([NH2:8])[CH2:6][NH2:7]>C(O)C.CCOCC>[OH:4][CH:2]([CH3:3])[CH2:1][NH:7][CH2:6][CH2:5][NH:8][CH2:1][CH:2]([OH:4])[CH3:3]
|
Name
|
|
Quantity
|
142.4 g
|
Type
|
reactant
|
Smiles
|
C1C(C)O1
|
Name
|
|
Quantity
|
71.9 g
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged
|
Type
|
DISTILLATION
|
Details
|
distilled water at 90° C
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction was maintained for an additional hour
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
to give a milky white suspension which
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CNCCNCC(C)O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 28.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |